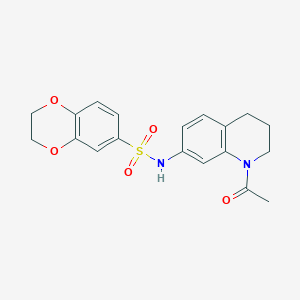

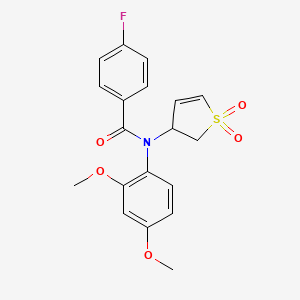

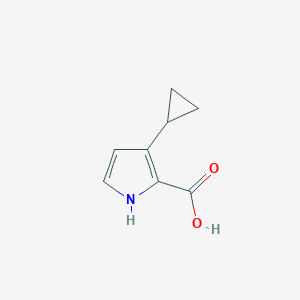

1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information available on the synthesis of “1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine”, related compounds have been synthesized through various methods. For instance, trifluoromethylpyridines, which share some structural similarities, have been synthesized through fluorination and fluoroalkylation . Another related compound, 2,4,6-trimethylbenzenesulfonyl hydrazones, has been synthesized through condensation reactions .Applications De Recherche Scientifique

Fe-Catalyzed Synthesis Applications

The compound is used in the synthesis of Flunarizine, a drug recognized for its vasodilating effects and antihistamine activity. It is utilized in treating migraines, dizziness, vestibular disorders, and epilepsy. Various methods, including regioselective metal-catalyzed amination and Wittig reaction, are employed in its synthesis, highlighting the compound's significance in the pharmaceutical industry (Shakhmaev, Sunagatullina, & Zorin, 2016).

Hydrogen-Bonded Framework Structures

The compound forms the basis for salts like flunarizinium nicotinate and flunarizinediium bis(4-toluenesulfonate) dihydrate. These salts exhibit intricate hydrogen-bonded framework structures, crucial for their stability and interaction. This structural information aids in understanding drug interactions and designing more efficient drugs (Kavitha et al., 2014).

Hydroformylation in Synthesis

In the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, the compound serves as a key intermediate. The process involves rhodium-catalyzed hydroformylation, demonstrating the compound's role in the synthesis of pharmaceuticals with complex structures (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Role in Radiopharmaceuticals

The compound is pivotal in preparing radiopharmaceuticals like [18F]GBR 12909, a dopamine reuptake inhibitor. This application underlines the compound's importance in the field of nuclear medicine and imaging (Haka & Kilbourn, 1990).

Synthesis of Metabolites

The compound is used in the synthesis of cerebral vasodilators and other related compounds. This synthesis helps in confirming the structures of metabolites, essential for drug development and understanding pharmacokinetics (Ohtaka, Hori, Iemura, & Yumioka, 1989).

Orientations Futures

The future directions for research on “1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the increasing use of fluorinated compounds in various fields, it is expected that there will be further developments in the synthesis and application of such compounds .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2S/c1-14-12-15(2)19(16(3)13-14)25(23,24)22-10-8-21(9-11-22)18-7-5-4-6-17(18)20/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWVNUOEVBTSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2537305.png)

![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)

![2-[(4-Fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2537307.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)

![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)